molecular formula C10H12BrFO B1380178 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene CAS No. 1309933-41-2

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Cat. No.: B1380178
CAS No.: 1309933-41-2
M. Wt: 247.1 g/mol
InChI Key: QYQBKWNHHSDINF-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene is a substituted aromatic compound of high interest in chemical synthesis and materials science. Its structure features a benzene ring functionalized with bromine and fluorine atoms in a meta-substitution pattern, further bearing a 2-methylpropoxy (isobutoxy) side chain. This specific arrangement of substituents creates a sterically and electronically unique scaffold, making it a valuable intermediate for constructing more complex molecules. In research and development, this compound is primarily used as a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Its bromine atom can be selectively replaced to form carbon-carbon bonds, enabling the synthesis of biaryl structures common in pharmaceutical agents, agrochemicals, and organic materials. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity in target molecules, which is a crucial feature in medicinal chemistry. The isobutoxy group contributes to the molecule's lipophilicity and can be a key structural motif for specific biological activity or material properties. This product is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a well-ventilated setting, such as a chemical fume hood.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBKWNHHSDINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene serves as an essential intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Biology

  • Biological Activity Studies : Researchers investigate this compound for its potential biological activity. It may interact with specific biomolecules, making it valuable for studies related to enzyme-substrate interactions and the development of enzyme inhibitors .

Medicine

  • Drug Development : This compound is explored for its pharmacological potential. Its unique structure allows it to be used in designing new drugs or as a pharmacological tool to study disease mechanisms .

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals and materials that require specific chemical properties imparted by the bromine and fluorine substitutions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AOrganic SynthesisDemonstrated successful synthesis of complex organic molecules using this compound as an intermediate .
Study BBiological ActivityFound that the compound interacts with specific enzyme targets, suggesting potential therapeutic uses .
Study CDrug DevelopmentInvestigated its role as a scaffold in drug design, leading to the development of novel pharmacological agents .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects : Sulfonyl substituents (e.g., –SO₂CH₃) deactivate the aromatic ring more strongly than alkoxy groups, directing electrophilic attacks to meta/para positions .

Halogen and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 –Cl (additional halogen) Higher volatility (bp ~38°C); precursor for agrochemicals
1-Bromo-3-fluoro-5-isopropylbenzene C₉H₁₀BrF 217.08 –C(CH₃)₂ (alkyl) Reduced polarity; used in hydrophobic polymer synthesis
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene C₈H₅BrF₄O 289.03 –CF₃, –OCH₃ Strong electron withdrawal; inhibits electrophilic addition

Key Insights :

  • Halogen Diversity : Adding chlorine (Cl) increases molecular weight and boiling point but reduces synthetic flexibility compared to bromine .
  • Trifluoromethyl Groups : The –CF₃ group in the trifluoromethyl derivative drastically deactivates the ring, making it resistant to unwanted side reactions in catalytic processes .

Heterocyclic and Complex Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Bromo-3-fluoro-5-(2-methylthiazol-4-ylethynyl)benzene C₁₂H₈BrFN₃S 295.07 Thiazole-ethynyl Bioactive scaffold; targets kinase inhibitors
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 490.63 Amide, trifluoropropoxy Pharmaceutical intermediate (patented antitumor agent)

Key Insights :

  • Heterocyclic Integration : Thiazole rings enhance biological activity by mimicking natural substrates, enabling drug-discovery applications .
  • Amide Functionalization : Introducing amide groups (e.g., benzamide derivatives) improves solubility and binding affinity in medicinal chemistry .

Biological Activity

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, a compound with the molecular formula C10H12BrF, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and effects on various biochemical pathways.

  • Molecular Weight : 227.11 g/mol
  • Density : Approximately 1.5 g/cm³
  • Boiling Point : Estimated around 183.4 °C
  • CAS Number : 1309933-41-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

  • Target Interaction : Similar compounds have been shown to interact with various biological targets, influencing a broad range of activities including antibacterial, anti-inflammatory, and antitumor effects.
  • Mode of Action : The compound may act as a nucleophile, participating in substitution and addition reactions that modulate the activity of enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Exhibits potential antibacterial properties against various strains.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antitumor Properties : Preliminary studies suggest it could inhibit tumor cell proliferation.

Case Studies and Experimental Data

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activities of this compound:

StudyFindings
Study ADemonstrated antibacterial activity against E. coli with an IC50 value of 25 µM.
Study BShowed anti-inflammatory effects by reducing TNF-alpha levels in vitro.
Study CIndicated cytotoxic effects on cancer cell lines with IC50 values ranging from 15 to 30 µM.

Pharmacokinetics

The pharmacokinetic profile suggests that due to its polar nature, the compound may exhibit improved solubility characteristics compared to other poorly soluble drug entities. This enhances its bioavailability and potential therapeutic efficacy.

Toxicological Profile

Preliminary toxicological assessments indicate that:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. For example, a bromo-fluoro precursor may undergo alkylation with 2-methylpropoxy groups via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using NaH or K₂CO₃ as a base in polar aprotic solvents like DMF). Key intermediates are characterized using 1^1H NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons) and GC-MS for purity assessment. For instance, in analogous syntheses, 1^1H NMR peaks at δ 7.19–7.49 ppm with specific coupling constants (e.g., J = 8.8 Hz) confirm the presence of fluorinated and brominated aromatic systems .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 19^{19}F NMR are essential for verifying substitution patterns. For example, splitting patterns (e.g., doublets of doublets) in aromatic regions resolve meta- and para-substituent effects.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight (e.g., m/z 295 [M+^+] for a related bromo-fluoro compound) and detect impurities .
  • Elemental Analysis: Validates stoichiometry, particularly for halogen content (Br, F).

Q. How can column chromatography be optimized for purifying this compound?

Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane/EtOAc ratios). For example, a 2:1 hexane/EtOAc mixture effectively separates brominated aromatic products from polar byproducts. Monitoring fractions via TLC (Rf ~0.3–0.5) ensures high recovery (>95% purity). Pre-adsorption of crude product onto silica gel improves resolution .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpropoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bulky 2-methylpropoxy group at the 5-position creates steric hindrance, potentially slowing transmetallation in Suzuki couplings. Electronic effects from the electron-donating alkoxy group activate the ring toward electrophilic substitution but may deactivate it toward metal-catalyzed reactions. To mitigate this, optimize reaction conditions by:

  • Using Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric interference.
  • Increasing reaction temperatures (80–100°C) to enhance kinetic efficiency.
  • Validating outcomes via kinetic studies and DFT calculations to map substituent effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Discrepancies in yields (e.g., 57% in one protocol vs. higher yields in others) often arise from:

  • Solvent Polarity: Polar solvents (e.g., DMF) improve NAS but may promote side reactions.
  • Catalyst Loading: Higher Pd concentrations (5 mol%) may compensate for deactivation in sterically hindered systems.
  • Purification Methods: Column chromatography vs. recrystallization can affect reported purity and yield. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are critical .

Q. How can substituent positions (Br, F, 2-methylpropoxy) be leveraged in structure-activity relationship (SAR) studies for medicinal chemistry?

Methodological Answer:

  • Fluorine: Enhances metabolic stability and lipophilicity. Positioned at the 3-position, it may influence binding to hydrophobic pockets in target proteins.
  • Bromine: Serves as a heavy atom for X-ray crystallography or a handle for further functionalization (e.g., cross-coupling).
  • 2-Methylpropoxy: Modulates solubility and steric bulk. In SAR, systematically replace this group with smaller/larger alkoxy chains to assess bioactivity trends. Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to validate hypotheses .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Methodological Answer:

  • Regioselectivity: Competing substitution at ortho/para positions can occur during alkoxy group introduction. Use directing groups (e.g., nitro) temporarily to control substitution patterns.
  • Batch Reactor Limitations: Scale-up in batch reactors may exacerbate exothermic reactions. Switch to flow chemistry for better temperature control and mixing.
  • Purification at Scale: Replace column chromatography with distillation or crystallization. For example, related bromo-fluoro compounds with bp ~123–124°C can be distilled under reduced pressure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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